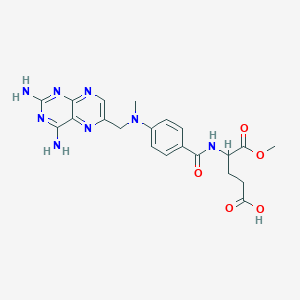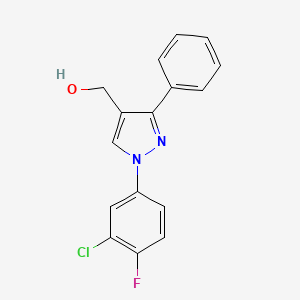
4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(Dimetilamino)-L-prolina dihidrocloruro es un derivado de aminoácido quiral
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4R)-4-(Dimetilamino)-L-prolina dihidrocloruro típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con L-prolina.
Dimetilación: La prolina se somete a dimetilación para introducir el grupo dimetilamino.
Purificación: El producto se purifica luego a través de cristalización u otras técnicas de purificación para obtener la sal dihidrocloruro.
Métodos de producción industrial
La producción industrial de (4R)-4-(Dimetilamino)-L-prolina dihidrocloruro puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
(4R)-4-(Dimetilamino)-L-prolina dihidrocloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Se puede reducir para formar diferentes derivados de amina.
Sustitución: El grupo dimetilamino se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir diferentes derivados de amina.
Aplicaciones Científicas De Investigación
(4R)-4-(Dimetilamino)-L-prolina dihidrocloruro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su posible papel en los sistemas biológicos y sus interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y como reactivo en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (4R)-4-(Dimetilamino)-L-prolina dihidrocloruro implica su interacción con objetivos moleculares específicos. El grupo dimetilamino puede participar en enlaces de hidrógeno y otras interacciones con biomoléculas, influenciando su estructura y función. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
N,N-Dimetilglicina: Otro derivado de aminoácido que contiene dimetilamino.
N,N-Dimetilalanina: Similar en estructura pero con diferentes cadenas laterales.
N,N-Dimetilserina: Contiene un grupo hidroxilo además del grupo dimetilamino.
Unicidad
(4R)-4-(Dimetilamino)-L-prolina dihidrocloruro es único debido a su naturaleza quiral y la presencia del grupo dimetilamino, que imparte propiedades químicas y biológicas específicas. Su estructura permite interacciones únicas con otras moléculas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGWXJSRQYBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
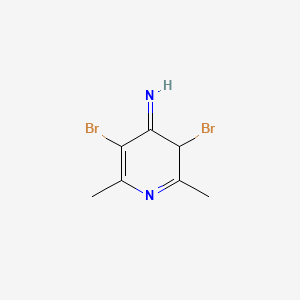
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)

![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
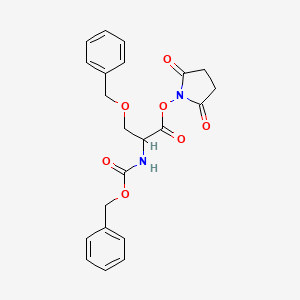
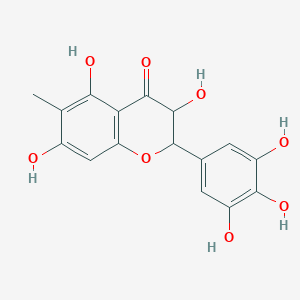
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)
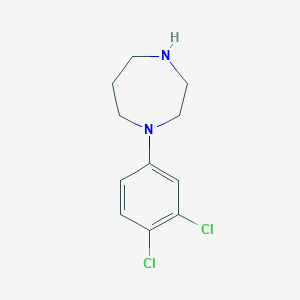
![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
